molecular formula C18H11BrO4 B2713151 4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one CAS No. 108154-53-6

4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2713151
CAS No.: 108154-53-6
M. Wt: 371.186
InChI Key: XLAJGSHFHDIWEO-UHFFFAOYSA-N
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Description

“4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one” is a chemical compound . It is part of a class of compounds known as benzofurans . Benzofurans are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and complex . For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield . This method is conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Materials Science and Organic Synthesis

Compounds related to 4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one have been explored in materials science for their interesting optical properties. For instance, the fluorescence quenching of a newly synthesized coumarin (chromen-2-one) derivative by aniline in binary solvent mixtures has been studied, indicating potential applications in photophysical studies and materials science due to their fluorescence properties (Evale & Hanagodimath, 2009).

Organic Synthesis

The versatility of these compounds in organic synthesis is demonstrated through various synthetic routes and transformations. For example, a study on the synthesis of isochromenes based on reactions of 2-lithio-β-methoxystyrenes with carbonyl compounds showcases the potential of these compounds in creating complex molecular structures, which could be beneficial in synthesizing new pharmaceuticals or materials (Kobayashi et al., 2007).

Safety and Hazards

The safety data sheet for a related compound, “(5-Bromo-1-benzofuran-2-yl)methanol”, indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation. It is harmful if swallowed .

Future Directions

Benzofuran compounds, including “4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Mechanism of Action

Benzofuran substituted chalcone compounds, which are structurally similar to the compound , have been synthesized and characterized for their antimicrobial and antioxidant activities . The mode of action of these active compounds was carried out by docking of receptor GlcN6P synthase with newly synthesized candidate ligands .

Properties

IUPAC Name

4-(5-bromo-1-benzofuran-2-yl)-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO4/c1-21-12-3-4-13-14(9-18(20)23-17(13)8-12)16-7-10-6-11(19)2-5-15(10)22-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAJGSHFHDIWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(O3)C=CC(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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